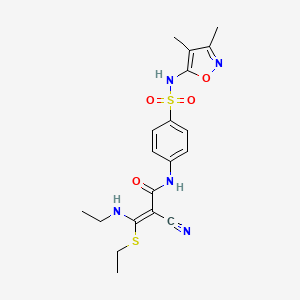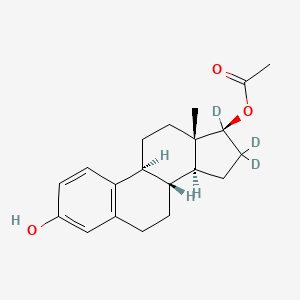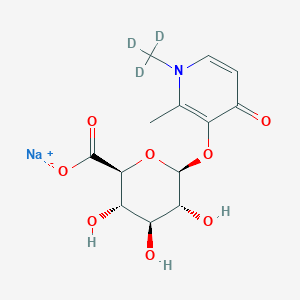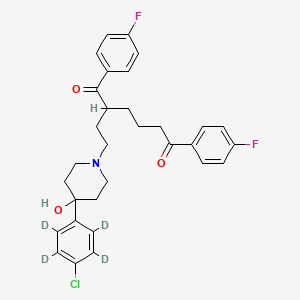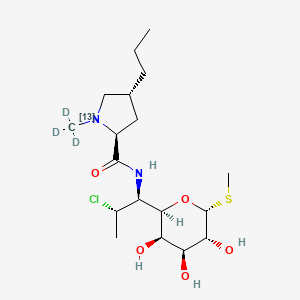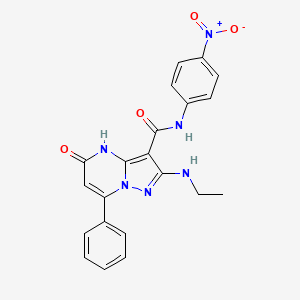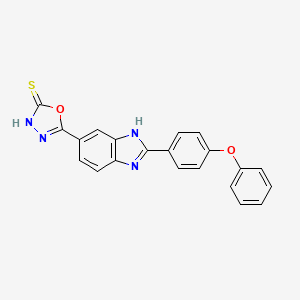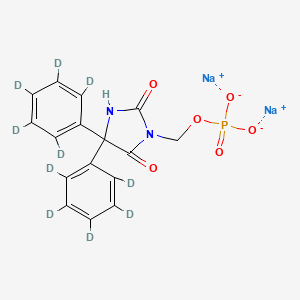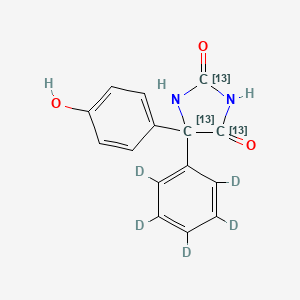
(6R)-Tetrahydro-L-biopterin-d3 (sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is a deuterated form of tetrahydrobiopterin, a naturally occurring pteridine derivative. This compound is essential for the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. It plays a crucial role as a cofactor for various enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. The deuterated form is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (6R)-Tetrahydro-L-biopterin-d3 (sulfate) involves the catalytic reduction of L-erythrobiopterin or its acyl derivatives. The reaction is carried out in the presence of an amine at a pH of 10-13, using a platinum-based catalyst . The acyl groups, if present, are subsequently removed to yield the final product. This method ensures a high yield and purity of the desired (6R) isomer.
Industrial Production Methods
Industrial production of (6R)-Tetrahydro-L-biopterin-d3 (sulfate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the high asymmetric ratio of the (6R) isomer. The use of amines as bases in the reaction prevents the formation of inorganic salts, facilitating the production of high-purity crystals .
Chemical Reactions Analysis
Types of Reactions
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and biopterin.
Reduction: It can be reduced back to its tetrahydro form.
Substitution: It can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Dihydrobiopterin and biopterin.
Reduction: Tetrahydrobiopterin.
Substitution: Various substituted pteridines depending on the reagents used.
Scientific Research Applications
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry studies to trace metabolic pathways.
Biology: Investigates the role of tetrahydrobiopterin in enzyme mechanisms and metabolic processes.
Medicine: Studies the effects of tetrahydrobiopterin in treating conditions like phenylketonuria and cardiovascular diseases.
Industry: Utilized in the synthesis of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) acts as a cofactor for enzymes involved in the hydroxylation of aromatic amino acids. It facilitates electron transfer from the reductase domain of the enzyme to the substrate, promoting the formation of hydroxylated products. Additionally, it stabilizes the enzyme’s active form and enhances substrate binding .
Comparison with Similar Compounds
Similar Compounds
6S-Tetrahydrobiopterin: Another stereoisomer with similar cofactor functions but different stereochemistry.
Dihydrobiopterin: An oxidized form with reduced cofactor activity.
Biopterin: Fully oxidized form with no cofactor activity.
Uniqueness
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is unique due to its deuterated form, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research settings where long-term studies are required.
Properties
Molecular Formula |
C9H17N5O7S |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |
InChI |
InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4+,6-;/m0./s1/i1D3; |
InChI Key |
YCBVHESKFWFUMG-ZQJSTJEJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



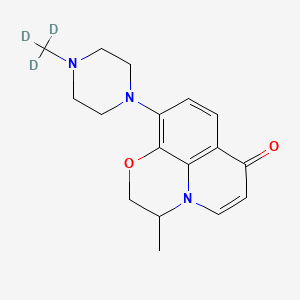

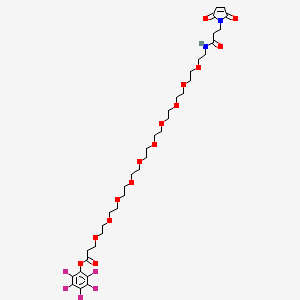
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
